molecular formula C8H11ClFN B1295610 4-Fluorophenethylamine hydrochloride CAS No. 459-19-8

4-Fluorophenethylamine hydrochloride

Cat. No. B1295610
CAS RN: 459-19-8
M. Wt: 175.63 g/mol
InChI Key: LDSVEOCTJMJEQM-UHFFFAOYSA-N
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Description

4-Fluorophenethylamine hydrochloride is a chemical compound that is structurally related to phenethylamines, a broad class of compounds with various applications in medicinal chemistry. The presence of a fluorine atom at the para position of the phenethylamine structure can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related fluorinated compounds has been demonstrated through various methods. For instance, the electrophilic amination of 4-fluorophenol with diazenes has been shown to result in the complete removal of the fluorine atom, which is replaced by an amino group, under mild reaction conditions in the presence of ZrCl(4) . Additionally, the synthesis of 4-hydroxyphenethylamine derivatives, which are structurally similar to 4-fluorophenethylamine, has been achieved through a reaction with hydrazine in the presence of nitrous acid, indicating the potential for creating fluorescent derivatives . Furthermore, the preparation of 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry, has been accomplished by double fluorination of N-protected 4-hydroxyproline, suggesting a method that could potentially be adapted for the synthesis of 4-fluorophenethylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of 4-fluorophenethylamine hydrochloride would be expected to consist of a benzene ring substituted with a fluorine atom at the para position and an ethylamine chain attached to the benzene ring. The presence of the fluorine atom is likely to influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The structure of related compounds has been confirmed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Fluorinated phenethylamines can undergo various chemical reactions, including amination, condensation, and reduction. The electrophilic amination reaction mentioned earlier is a key example of how the fluorine atom can be replaced by an amino group. The synthesis of fluorescent derivatives from 4-hydroxyphenethylamine compounds involves a two-stage reaction with hydrazine and nitrous acid, which could be relevant for the modification of 4-fluorophenethylamine hydrochloride to create fluorescent probes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorophenethylamine hydrochloride would be influenced by the presence of the fluorine atom, which is highly electronegative and can affect the acidity, basicity, and overall polarity of the molecule. The hydrochloride salt form would be expected to be more soluble in water and other polar solvents compared to the free base form. The synthesis of related compounds has involved careful consideration of reaction conditions, such as temperature and reagent ratios, to optimize yields and purity .

Scientific Research Applications

Application 1: Lipid Bilayer Research

  • Specific Scientific Field : Biochemistry, specifically lipid bilayer research .
  • Summary of the Application : 4-Fluorophenethylamine hydrochloride is used as a membrane-active agent to study the effects of substances on lipid bilayers . It has been shown to disrupt bilayers and multilayers with increasing concentrations .
  • Methods of Application or Experimental Procedures : The compound is applied to lipid bilayers in increasing concentrations. The degree of disruption to the bilayers and multilayers is then measured, providing insight into the resistance of the bilayers to osmotic disruption .
  • Results or Outcomes : The results show that 4-Fluorophenethylamine hydrochloride can disrupt lipid bilayers and multilayers. This disruption increases with the concentration of the compound, indicating that it has a significant effect on the stability of these structures .

Application 2: Perovskite Photovoltaics

  • Specific Scientific Field : Materials Science, specifically in the field of Perovskite Photovoltaics .
  • Summary of the Application : 4-Fluorophenethylamine hydrochloride is used in the development of inverted Perovskite Solar Cells (PSCs). It is used to manipulate the surface state of the PSCs to improve interface contacts .
  • Methods of Application or Experimental Procedures : The compound is applied to the surface of the PSCs. The electronegative nature of 4-Fluorophenethylamine hydrochloride helps in improving the interface contacts of the PSCs .
  • Results or Outcomes : The application of 4-Fluorophenethylamine hydrochloride has been shown to effectively address the issue of poor interface contacts in inverted PSCs .

Safety And Hazards

4-Fluorophenethylamine hydrochloride is combustible and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSVEOCTJMJEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196642
Record name Phenethylamine, p-fluoro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenethylamine hydrochloride

CAS RN

459-19-8
Record name Benzeneethanamine, 4-fluoro-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=459-19-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, p-fluoro-, hydrochloride
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Record name 459-19-8
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Record name Phenethylamine, p-fluoro-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorophenethylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Wang, GK Such, A Widjaya, H Lomas… - Journal of membrane …, 2012 - Elsevier
… A layer of 4-fluorophenethylamine hydrochloride (Sigma) was then adsorbed onto the film by 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM, Sigma)-…
Number of citations: 55 www.sciencedirect.com
J Goldberg, Q Jin, Y Ambroise, S Satoh… - Journal of the …, 2002 - ACS Publications
… of the solvent, provided a residue consisting of the desired deprotected diamide 11 (50%) together with a 1:1 mixture of phthalimide 12 and 4-fluorophenethylamine hydrochloride, …
Number of citations: 94 pubs.acs.org
MC Fitzgerald, GR Parr, LM Smith - Analytical chemistry, 1993 - ACS Publications
In order to examine the importance of pH in the matrix-assisted laser desorption/ionization (MAL-DI) analysis of proteins and oligonucleotides, 37 highly substituted pyrimidine, pyridine, …
Number of citations: 276 pubs.acs.org
Y Jia, Y Li, H Shang, Y Luo, Y Tian - Molecules, 2023 - mdpi.com
… The title compound was obtained from 4-fluorophenethylamine hydrochloride following similar synthesis procedure of A1 (white powder, yield 97.2%). mp: 188.1–189.0 C. H-NMR (600 …
Number of citations: 2 www.mdpi.com

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